molecular formula C19H23Cl2NO B13784968 Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride CAS No. 63937-84-8

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride

Cat. No.: B13784968
CAS No.: 63937-84-8
M. Wt: 352.3 g/mol
InChI Key: OTIVPWAWDWVOBT-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride is a chemical compound with a complex structure. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a tetrahydroisoquinoline core, substituted with a chlorophenethyl group, a methoxy group, and a methyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride typically involves multiple steps:

    Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.

    Substitution Reactions: The next steps involve introducing the chlorophenethyl, methoxy, and methyl groups. These substitutions are typically carried out through nucleophilic substitution reactions using appropriate reagents and catalysts.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated isoquinoline derivatives.

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, lacking the tetrahydro, chlorophenethyl, methoxy, and methyl substitutions.

    Tetrahydroisoquinoline: A simpler derivative without the additional substituents.

    Chlorophenethylisoquinoline: Lacking the methoxy and methyl groups.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

63937-84-8

Molecular Formula

C19H23Cl2NO

Molecular Weight

352.3 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C19H22ClNO.ClH/c1-21-12-11-15-13-17(22-2)8-9-18(15)19(21)10-5-14-3-6-16(20)7-4-14;/h3-4,6-9,13,19H,5,10-12H2,1-2H3;1H

InChI Key

OTIVPWAWDWVOBT-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=C(C1CCC3=CC=C(C=C3)Cl)C=CC(=C2)OC.[Cl-]

Origin of Product

United States

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